JA2-3 (NSC29192)?

Vue d'ensemble

Description

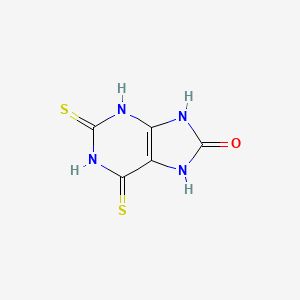

JA2-3 (NSC29192)? is a sulfur-containing analog of uric acid It is known for its high antioxidant and neuroprotective activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of JA2-3 (NSC29192)? involves the introduction of sulfur atoms into the uric acid structure. One common method includes the reaction of uric acid with sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the incorporation of sulfur atoms.

Industrial Production Methods: Industrial production of JA2-3 (NSC29192)? may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: JA2-3 (NSC29192)? undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Applications De Recherche Scientifique

JA2-3 (NSC29192)? has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials with enhanced properties, such as increased solubility and stability.

Mécanisme D'action

The mechanism of action of JA2-3 (NSC29192)? involves its interaction with molecular targets and pathways:

Antioxidant Activity: The compound acts as a reducing agent, donating electrons to neutralize reactive oxygen species (ROS) and prevent oxidative damage.

Neuroprotective Effects: It may interact with cellular pathways involved in inflammation and apoptosis, thereby protecting neurons from damage.

Comparaison Avec Des Composés Similaires

JA2-3 (NSC29192)? can be compared with other sulfur-containing analogs of uric acid:

6,8-Dithiouric Acid: Similar in structure but with different positions of sulfur atoms, leading to variations in biological activity.

1,7-Dimethyluric Acid: A methylated analog with distinct solubility and antioxidant properties.

Thiopurinol: Another sulfur-containing compound with applications in chemotherapy.

Uniqueness: JA2-3 (NSC29192)? stands out due to its specific positioning of sulfur atoms, which imparts unique chemical and biological properties. Its high antioxidant activity and potential neuroprotective effects make it a compound of significant interest in various research fields.

Activité Biologique

JA2-3, also known as NSC29192, is a thio-xanthine derivative that has garnered attention for its selective inhibition of poly(ADP-ribose) glycohydrolase (PARG). This compound is part of a series of small molecules designed to target PARG, an enzyme that plays a crucial role in the metabolism of poly(ADP-ribose) (PAR), a post-translational modification involved in DNA repair and cellular stress responses. Understanding the biological activity of JA2-3 is essential for its potential therapeutic applications, particularly in cancer treatment.

JA2-3 functions as a potent inhibitor of PARG, with IC50 values ranging from 0.1 to 1.0 μM, indicating its effectiveness in blocking PARG activity in a dose-dependent manner . The inhibition of PARG leads to the accumulation of PAR, which can sensitize cancer cells to ionizing radiation (IR) and other genotoxic agents. This mechanism is particularly relevant for enhancing the efficacy of PARP inhibitors in cancer therapy, especially in tumors resistant to conventional treatments .

Structural Insights

The structural biology studies reveal that JA2-3 binds selectively to the adenine-binding pocket of human PARG. This binding induces conformational changes within the enzyme, particularly affecting the "tyrosine clasp" region, which is critical for its catalytic function. The interaction between JA2-3 and PARG stabilizes certain structural features that enhance the inhibitor's potency .

Biological Activity and Efficacy

The biological activity of JA2-3 has been evaluated through various assays:

- Cell Viability Assays : Studies demonstrate that treatment with JA2-3 significantly reduces cell viability in cancer cell lines, particularly those with high levels of PARP expression. This reduction is attributed to increased DNA damage due to impaired PAR metabolism.

- Sensitivity to Ionizing Radiation : Cells treated with JA2-3 exhibit heightened sensitivity to IR, evidenced by increased γH2AX foci formation, a marker of DNA double-strand breaks. This suggests that JA2-3 enhances the effectiveness of radiotherapy by compromising the DNA repair mechanisms .

Case Studies and Research Findings

Several studies have explored the implications of using JA2-3 in cancer therapy:

- Combination Therapy with PARP Inhibitors : Research indicates that combining JA2-3 with PARP inhibitors can lead to synergistic effects in cancer models resistant to single-agent therapies. This combination enhances apoptosis and reduces tumor growth more effectively than either agent alone .

- In Vivo Efficacy : Animal models treated with JA2-3 have shown significant tumor regression when combined with radiation therapy, supporting its potential as an adjunct treatment in clinical settings .

Data Summary

| Study | Findings | IC50 (μM) | Effect on Cell Viability | Sensitivity to IR |

|---|---|---|---|---|

| Study 1 | Potent PARG inhibition | 0.1 - 1.0 | Significant reduction in cancer cell lines | Increased γH2AX foci |

| Study 2 | Synergistic effect with PARP inhibitors | N/A | Enhanced apoptosis observed | Greater DNA damage response |

| Study 3 | In vivo tumor regression | N/A | Tumor growth inhibition noted | Improved response to radiotherapy |

Propriétés

IUPAC Name |

2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQYJXVHBQVRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=S)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390558 | |

| Record name | NSC29192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6703-93-1 | |

| Record name | NSC38716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.